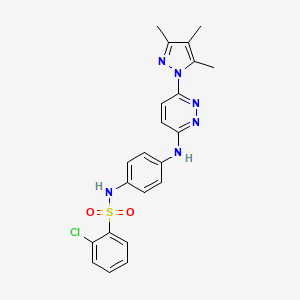

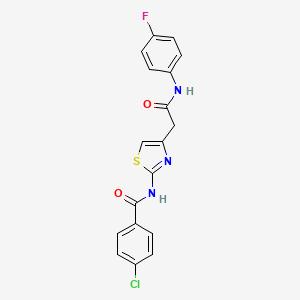

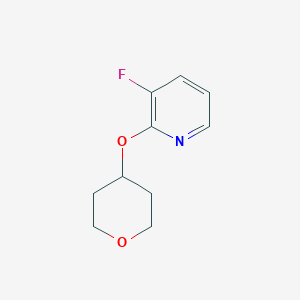

![molecular formula C13H17ClN2O3S B2586016 4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1171704-01-0](/img/structure/B2586016.png)

4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves intricate steps. Starting materials, such as 4-(4-chlorophenyl)cyclohexanecarboxylic acid, undergo specific transformations to yield the desired product. Researchers have explored various synthetic routes, including Diels-Alder reactions and Michael additions, to access asymmetrically substituted derivatives .

Chemical Reactions Analysis

This compound’s reactivity stems from its indole-like scaffold. Electrophilic substitutions occur readily due to the π-electron delocalization within the indole nucleus. Researchers have explored its potential as a precursor for various bioactive derivatives .

Applications De Recherche Scientifique

Synthesis of Novel Compounds

Research on sulfur-containing heterocycles has shown that derivatives of "4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane" serve as key intermediates in the synthesis of a variety of novel compounds. These include spiropyrimidinetriones, thioxopyrimidinediones, pyrazolidinediones, and isoxazolidinediones, characterized by their unique structural and potentially useful physical and chemical properties (Reddy, Babu, & Padmavathi, 2001); (Reddy, Padmavathi, Seenaiah, & Padmaja, 1993).

Advanced Catalysis

A novel nanosized N-sulfonated Brönsted acidic catalyst has been developed, showcasing the utility of sulfur-containing spirolactones in promoting efficient synthesis processes. This catalyst demonstrates excellent performance in the one-pot synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, highlighting a significant advancement in green chemistry and catalysis techniques (Goli-Jolodar, Shirini, & Seddighi, 2016).

Material Science and Engineering

In the realm of material science, research has explored the electronic transport mechanism in thin films of some new poly(azomethine sulfone)s, prepared by the reaction of bis(4-chlorophenyl)sulfone with bisphenols. These studies contribute to understanding the semiconducting properties of such materials, potentially paving the way for their application in electronic devices (Rusu, Airinei, Rusu, Prepelita, Marin, Cozan, & Rusu, 2007).

Antimicrobial and Detoxification

Another significant area of application involves the development of N-halamine-coated cotton for antimicrobial and detoxification applications. This innovation leverages the chemical structure of "4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane" derivatives to create materials capable of neutralizing harmful microorganisms and detoxifying chemical agents, showcasing the compound's potential in healthcare and environmental protection (Ren, Akdag, Kocer, Worley, Broughton, & Huang, 2009).

Orientations Futures

- Bruker. SAINT v8.37A. Bruker AXS Inc, Madison, WI, USA (2015)

- Sheldrick, G. M.: Crystal structure refinement with SHELXL. Acta Crystallogr. C71 (2015) 3–8

- Lv, H.; Mo, J.; Fang, X.; Chi, Y. R.: Formal Diels-Alder reactions of chalcones and formylcyclopropanes catalyzed by chiral N-heterocyclic carbenes. Org. Lett. 13 (2011) 5366–5369

- Huang, X.; Liu, M.; Jasinski, J. P.; Peng, B.; Zhang, W.: Recyclable organocatalysts for a one-pot asymmetric synthesis of 2-fluorocyclohexanols bearing six contiguous stereocenters. Adv. Synth. Catal. 359 (2017) 1919–1926

Propriétés

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O3S/c14-11-1-3-12(4-2-11)20(17,18)16-9-10-19-13(16)5-7-15-8-6-13/h1-4,15H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEQELSTMJRMCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

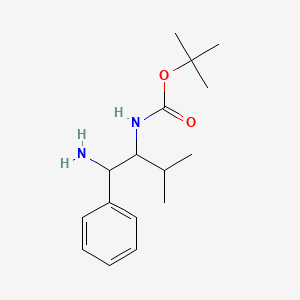

![Methyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2585933.png)

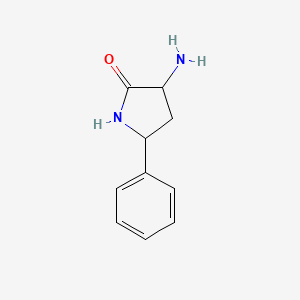

![3,4-dimethyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2585934.png)

![2-(2-Chloro-6-fluorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2585938.png)

![2-[1-(3-Fluorophenyl)cyclobutyl]acetic acid](/img/structure/B2585943.png)

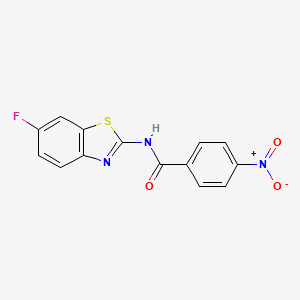

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2585952.png)